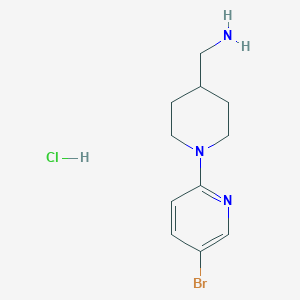(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride
CAS No.: 1417794-58-1
Cat. No.: VC8239073
Molecular Formula: C11H17BrClN3
Molecular Weight: 306.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1417794-58-1 |
|---|---|
| Molecular Formula | C11H17BrClN3 |
| Molecular Weight | 306.63 g/mol |
| IUPAC Name | [1-(5-bromopyridin-2-yl)piperidin-4-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H16BrN3.ClH/c12-10-1-2-11(14-8-10)15-5-3-9(7-13)4-6-15;/h1-2,8-9H,3-7,13H2;1H |
| Standard InChI Key | AUGPYLPBSCLWHV-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CN)C2=NC=C(C=C2)Br.Cl |
| Canonical SMILES | C1CN(CCC1CN)C2=NC=C(C=C2)Br.Cl |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of (1-(5-bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride consists of a six-membered piperidine ring fused to a pyridine ring bearing a bromine atom at the 5-position. The methanamine group (-CH2NH2) is attached to the piperidine ring at the 4-position, with the amine functionality protonated as a hydrochloride salt.
Molecular Formula and Weight
The inferred molecular formula is C11H15BrClN3, yielding a molecular weight of 320.62 g/mol. This calculation aligns with structural analogs such as (5-bromopyridin-2-yl)methanamine hydrochloride (C6H8BrClN2, MW: 223.50 g/mol) and piperidine derivatives reported in PubChem entries .
Spectroscopic Characterization
While experimental spectral data for this compound is unavailable, key features can be inferred:
-
NMR: The piperidine protons would appear as multiplet signals between δ 1.5–3.0 ppm, while the pyridinyl protons would resonate as doublets or triplets in the δ 7.5–8.5 ppm range due to aromatic deshielding. The bromine atom would induce distinct splitting patterns in the pyridine ring .
-
IR: Stretching vibrations for the amine group (N-H) would appear near 3300 cm⁻¹, and C-Br absorption would occur at ~600 cm⁻¹ .
Synthesis and Industrial Production
Synthetic Routes
The synthesis likely involves multi-step reactions, as exemplified by analogous piperidine-pyridine hybrids:
-
Piperidine Functionalization:
-
A Buchwald-Hartwig coupling or nucleophilic substitution reaction introduces the 5-bromopyridin-2-yl group to the piperidine ring. For example, reacting 4-aminopiperidine with 2,5-dibromopyridine in the presence of a palladium catalyst.
-
-
Methanamine Introduction:
-
Reductive amination of a ketone intermediate (e.g., 4-acetylpiperidine) using sodium cyanoborohydride (NaBH3CN) or hydrogenation over a Raney nickel catalyst.
-
-
Hydrochloride Salt Formation:
Industrial-Scale Optimization
Industrial production would employ continuous flow reactors to enhance yield and purity. For instance, a telescoped process combining the coupling, reduction, and salt formation steps in a single flow system could minimize intermediate isolation. Purification via crystallization from ethanol/water mixtures is typical for hydrochloride salts .
Physicochemical Properties
Chemical Reactivity
Nucleophilic Substitution
The bromine atom at the pyridine 5-position is susceptible to nucleophilic aromatic substitution (SNAr) under harsh conditions. For example, reaction with sodium methoxide at 150°C replaces bromine with a methoxy group :
Amine Functionalization
The primary amine can undergo:
-
Acylation: Reaction with acetyl chloride forms the corresponding acetamide.
-
Reductive Alkylation: Treatment with aldehydes and NaBH4 introduces alkyl groups.
Applications in Research
Drug Discovery
This compound serves as a precursor in synthesizing kinase inhibitors. For example, replacing the bromine atom with sulfonamide groups generates candidates for Alzheimer’s disease therapeutics.
Material Science
Brominated piperidines act as ligands in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of conjugated polymers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume